molecular formula C8H10N2O2 B181755 4,5-Dimethyl-2-nitroaniline CAS No. 6972-71-0

4,5-Dimethyl-2-nitroaniline

Cat. No.: B181755
CAS No.: 6972-71-0
M. Wt: 166.18 g/mol
InChI Key: PINGKGKKUSYUAW-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-nitroaniline is an organic compound with the molecular formula C8H10N2O2. It is a derivative of aniline, where the amino group is substituted with two methyl groups at the 4 and 5 positions and a nitro group at the 2 position. This compound is known for its applications in various chemical processes and its role as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-Dimethyl-2-nitroaniline can be synthesized through a multi-step process involving nitration and reduction reactions. One common method involves the nitration of 4,5-dimethylaniline using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at a controlled temperature to ensure the selective nitration at the 2-position .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes followed by purification steps such as recrystallization. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethyl-2-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,5-Dimethyl-2-nitroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: It is utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. These interactions can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

  • 4,5-Dimethyl-2-nitrobenzenamine
  • 4,5-Dimethyl-2-nitrophenylamine
  • 4-Amino-5-nitro-o-xylene
  • 6-Nitro-3,4-xylidine

Comparison: 4,5-Dimethyl-2-nitroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and applications based on the position and nature of the substituents .

Properties

IUPAC Name

4,5-dimethyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-3-7(9)8(10(11)12)4-6(5)2/h3-4H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINGKGKKUSYUAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2064529
Record name 4,5-Dimethyl-2-nitroaniline
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Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6972-71-0
Record name 4,5-Dimethyl-2-nitrobenzenamine
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Record name 2-Nitro-4,5-dimethylaniline
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Record name 4,5-Dimethyl-2-nitroaniline
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Record name Benzenamine, 4,5-dimethyl-2-nitro-
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Record name 4,5-Dimethyl-2-nitroaniline
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Record name 2-nitro-4,5-xylidine
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Record name 4,5-DIMETHYL-2-NITROANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the intermolecular interactions observed in 4,5-Dimethyl-2-nitroaniline?

A: this compound exhibits intermolecular hydrogen bonding. Calculations suggest that not all short distances classified as hydrogen bonds based on geometry are actually bonding in nature. [] The molecule also participates in stacking interactions, which involve the delocalized π-orbitals of one molecule interacting with the antibonding molecular π-orbitals and σ-orbitals of another. []

Q2: Can this compound be detected using fluorescence-based methods?

A: While this compound itself doesn't exhibit strong fluorescence properties relevant to the provided research, it can act as a quencher for specific fluorescent probes. For example, a Dysprosium(III)-based complex displayed a "turn-off" fluorescence response in the presence of this compound. This interaction is attributed to the inner filter effect (IFE), where this compound absorbs the excitation or emission wavelengths of the complex, leading to a decrease in fluorescence intensity. [] This quenching ability makes this compound detectable through fluorescence techniques.

Q3: How is this compound used in the synthesis of other compounds?

A: this compound serves as a key starting material in the synthesis of lumiflavin. [] The synthesis process involves reacting this compound with formaldehyde, followed by reduction and subsequent reaction with alloxan monohydrate and boric acid. This method offers several advantages, including the ability to synthesize lumiflavin at room temperature without nitrogen protection, resulting in a short reaction time and high yield. []

Q4: Is there structural information available about this compound in the solid state?

A: Yes, this compound crystallizes in the triclinic crystal system. [] Interestingly, it exists with two independent molecules in the asymmetric unit (Z' = 2). Each of these molecules forms hydrogen-bonded C(6) chains within the crystal structure. [] This structural information provides insights into the molecular packing and intermolecular interactions of this compound.

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